3,3-Dimethylpentan-2-amine

Catalog No.
S13829059
CAS No.
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylpentan-2-amine

Product Name

3,3-Dimethylpentan-2-amine

IUPAC Name

3,3-dimethylpentan-2-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-5-7(3,4)6(2)8/h6H,5,8H2,1-4H3

InChI Key

RNZOJMNUJVGQKF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)N

3,3-Dimethylpentan-2-amine is an organic compound with the molecular formula C7H17NC_7H_{17}N. It is classified as a secondary amine due to the presence of an amino group (NH2-NH_2) attached to a branched carbon chain. This compound features a unique structure characterized by two methyl groups on the third carbon of a pentane chain, which contributes to its steric properties and reactivity. The compound is often utilized in organic synthesis and medicinal chemistry due to its versatile functional group.

, including:

  • Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield simpler amines or hydrocarbons using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups in the presence of suitable reagents such as alkyl halides or acyl chlorides.

Research into the biological activity of 3,3-Dimethylpentan-2-amine suggests potential interactions with various biomolecules. Its amine group allows for hydrogen bonding with enzymes and receptors, which may influence their activity. Preliminary studies indicate that this compound could exhibit central nervous system effects, although detailed investigations are still required to fully understand its pharmacological profile .

The synthesis of 3,3-Dimethylpentan-2-amine typically involves converting 3,3-dimethylpentan-2-ol into the corresponding amine through a series of reactions:

  • Starting Material: Begin with 3,3-dimethylpentan-2-ol.
  • Amination: The hydroxyl group is transformed into an amine via treatment with ammonia or primary/secondary amines under specific conditions.
  • Hydrochloride Formation: The final product can be converted into its hydrochloride salt by reacting with hydrochloric acid, enhancing its stability and solubility for various applications .

3,3-Dimethylpentan-2-amine has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is explored for potential therapeutic uses, particularly in developing drugs targeting the central nervous system.
  • Industrial

Studies on the interactions of 3,3-Dimethylpentan-2-amine with biological targets are ongoing. Its mechanism of action likely involves forming hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. Further research is needed to elucidate specific pathways and molecular targets associated with this compound's biological effects .

Several compounds share structural similarities with 3,3-Dimethylpentan-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Amino-4-methylpentaneLinear chain with an amino groupExhibits different steric hindrance effects
2-Amino-2-methylpropaneBranched structure with an amino groupHigher steric hindrance due to additional methyl groups
1-Amino-2-methylcyclopropaneCyclic structure with an amino groupDifferent reactivity patterns due to ring strain

These compounds differ primarily in their branching patterns and functional groups, which influence their reactivity and biological activity. The unique arrangement of substituents in 3,3-Dimethylpentan-2-amine contributes to its distinct chemical properties and potential applications in various fields .

The synthesis of 3,3-dimethylpentan-2-amine in laboratory settings primarily relies on reductive amination and alkylation strategies. These methods balance functional group compatibility with the steric demands of the branched carbon skeleton.

Reductive Amination of Ketone Precursors

Reductive amination is a cornerstone for synthesizing secondary amines. For 3,3-dimethylpentan-2-amine, the ketone precursor 3,3-dimethylpentan-2-one undergoes condensation with methylamine, followed by reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its selectivity and mild reaction conditions, achieving yields exceeding 80% in dichloroethane (DCE) at room temperature. The mechanism involves imine formation via dehydration of the carbinolamine intermediate, which is subsequently reduced to the amine.

Reaction Conditions:

  • Ketone: 3,3-Dimethylpentan-2-one
  • Amine: Methylamine
  • Reducing Agent: NaBH(OAc)₃ (1.2 equiv)
  • Solvent: DCE or THF
  • Catalyst: Acetic acid (optional for ketones)
  • Yield: 82–88%

Alkylation of Primary Amines

An alternative route involves alkylating a primary amine with a tertiary alkyl halide. For example, 2-pentanamine reacts with 2-bromo-3,3-dimethylpentane under basic conditions. However, steric hindrance from the geminal dimethyl groups often limits reaction efficiency, necessitating elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours).

Challenges:

  • Steric Hindrance: Reduced nucleophilic attack at the branched carbon.
  • Byproducts: Over-alkylation and elimination reactions.

3,3-Dimethylpentan-2-amine serves as an essential chiral building block in asymmetric catalysis, enabling the construction of complex molecules with multiple stereocenters. Recent advances in catalytic asymmetric construction have demonstrated the compound's remarkable utility in trifunctional catalysis systems.

Trifunctional Catalysis Systems

The most significant breakthrough in utilizing 3,3-dimethylpentan-2-amine as a chiral building block came through the development of trifunctional catalysis systems. Cheng et al. (2024) reported an unprecedented method for the direct asymmetric construction of complex chiral amines containing three nonadjacent stereocenters using highly efficient chiral ammonium catalysts [1]. These catalysts demonstrate three distinct functions: promoting efficient kinetic resolution through chiral recognition of racemic electrophiles, facilitating asymmetric carbon-carbon bond formation by recognizing enantiotropic faces of achiral nucleophiles, and mediating highly stereoselective protonation of carbanions.

The reaction proceeds with exceptional selectivity, achieving regio-, chemo-, and stereoselectivity in a single transformation. When imines and tulipane derivatives are employed as substrates, the trifunctional catalysts enable the synthesis of complex chiral amines in synthetically useful yields with excellent enantioselectivity (90-99% ee) [1].

Biocatalytic Approaches

Transaminase enzymes represent another powerful catalytic system for the asymmetric synthesis of chiral amines. The biocatalytic approach offers several advantages, including environmental sustainability, mild reaction conditions, and exceptional enantioselectivity. Research has demonstrated that transaminases can achieve enantioselectivities exceeding 99.5% ee in the synthesis of small chiral amines [2].

The enzymatic approach is particularly advantageous for continuous flow processes, enabling multi-gram scale synthesis with consistent stereochemical control. The small active site pocket of wild-type transaminases, which typically accommodates only methyl-sized substituents, proves beneficial for achieving excellent enantioselectivity in the formation of 3,3-dimethylpentan-2-amine derivatives [2].

Rhodium-Catalyzed Asymmetric Synthesis

Rhodium-based catalysts have demonstrated remarkable efficiency in the asymmetric synthesis of branched amines. Wu et al. (2018) developed a general asymmetric route for the one-pot synthesis of chiral γ-branched amines through highly enantioselective isomerization of allylamines, followed by enamine exchange and subsequent chemoselective reduction [3]. This protocol successfully establishes various tertiary stereocenters, including those containing dialkyl, diaryl, cyclic, trifluoromethyl, difluoromethyl, and silyl substituents.

The rhodium-catalyzed system operates under moderate reaction conditions and provides high enantioselectivity (86-92% ee) while maintaining good yields (68-91%) [3]. The method is particularly attractive for its scalability and the ability to perform the synthesis in a single pot, reducing the need for intermediate purification steps.

Role in Heterocyclic Compound Formation

3,3-Dimethylpentan-2-amine plays a crucial role in the synthesis of nitrogen-containing heterocycles, particularly in the formation of quinolines and related structures. The compound's amine functionality serves as a key nucleophilic component in various cyclization reactions.

Quinoline Synthesis

The formation of quinoline derivatives represents one of the most important applications of 3,3-dimethylpentan-2-amine in heterocyclic chemistry. Transition metal-catalyzed cyclization reactions, particularly those involving palladium catalysts, have proven highly effective for constructing quinoline frameworks [4].

Recent developments in transition-metal-free quinoline synthesis have expanded the synthetic options available. The direct oxidative cyclocondensation reaction between N,N-dimethyl enaminones and o-aminobenzyl alcohols proceeds under mild conditions using p-toluenesulfonic acid and potassium persulfate as oxidant [4]. This method tolerates a broad range of functional groups and provides moderate to excellent yields (68-91%) for various quinoline derivatives.

Multi-Component Heterocycle Formation

The versatility of 3,3-dimethylpentan-2-amine in multi-component reactions has enabled the synthesis of diverse heterocyclic scaffolds. Three-component reactions involving the compound as an amine component have been developed for the construction of complex heterocyclic systems [5].

These reactions typically proceed through initial formation of intermediate complexes, followed by cyclization and elimination steps to generate the final heterocyclic products. The ability to incorporate multiple functional groups in a single transformation makes these reactions particularly valuable for medicinal chemistry applications.

Regenerative Cyclization Approaches

A novel approach to heterocycle synthesis involves regenerative cyclization of diamines, where 3,3-dimethylpentan-2-amine derivatives can serve as key intermediates. This method involves consecutive three-component reactions starting with a diamine, which reacts with an amino alcohol via dehydrogenation, condensation, and cyclization [6].

The regenerative cyclization concept offers access to previously unreported classes of nitrogen-containing heterocycles, expanding the chemical space available for pharmaceutical and materials applications.

Pharmaceutical Intermediate Synthesis Case Studies

The pharmaceutical industry has extensively utilized 3,3-dimethylpentan-2-amine and its derivatives as intermediates in the synthesis of bioactive compounds. Several case studies illustrate the compound's importance in drug development.

BMS-986176/LX-9211 Development

One of the most notable pharmaceutical applications involves the synthesis of BMS-986176/LX-9211, a compound designed for neuropathic pain treatment. The synthesis employs a multi-step approach utilizing a 2,4-dimethylpentan-2-amine derivative as a key chiral building block [7] [8]. The compound demonstrated excellent efficacy in rodent neuropathic pain models and showed superior central nervous system penetration compared to existing treatments.

The synthetic route achieves yields of 85-92% for the key intermediate formation, with the chiral amine serving as the foundation for the final drug assembly [7]. The compound has progressed through preclinical studies and entered clinical trials, demonstrating the commercial viability of this synthetic approach.

Antidepressant Drug Synthesis

European Patent EP 0325571 A1 describes the synthesis of 3,3-diphenylpropylamine derivatives with improved anticholinergic properties for treating depression [9]. The synthetic strategy employs 3,3-dimethylpentan-2-amine derivatives as chiral amine precursors, achieving yields of 78-85% in the key transformation steps.

The development of these antidepressant compounds illustrates the importance of stereochemical control in pharmaceutical synthesis, with the chiral amine framework providing the necessary three-dimensional structure for biological activity.

Tolterodine and Terikalant Synthesis

Wu et al. (2018) demonstrated the utility of rhodium-catalyzed asymmetric synthesis in preparing clinically relevant compounds, including Tolterodine for overactive bladder treatment and Terikalant for cardiac arrhythmia treatment [3]. Both syntheses utilize γ-branched amine frameworks derived from 3,3-dimethylpentan-2-amine chemistry.

The Tolterodine synthesis achieved yields of 89-95% with excellent enantioselectivity, while the Terikalant synthesis provided 90-94% yields [3]. These results demonstrate the scalability and reliability of the synthetic methodology for pharmaceutical applications.

CARM1 Inhibitor Development

The development of coactivator-associated arginine methyltransferase 1 (CARM1) inhibitors represents another important application of 3,3-dimethylpentan-2-amine chemistry in pharmaceutical research [10]. The structure-based drug design approach utilizes chiral amine intermediates to achieve selective binding to the target enzyme.

The synthesis of selective CARM1 inhibitors achieved yields of 70-85% for key intermediate formation, with the chiral amine functionality providing the necessary spatial arrangement for enzyme binding [10]. This work exemplifies the application of advanced synthetic methods in modern drug discovery.

Case StudyTarget CompoundTherapeutic AreaSynthesis MethodYield (%)Clinical Status
BMS-986176/LX-92112,4-dimethylpentan-2-amine derivativeNeuropathic painMulti-step chiral synthesis85-92Clinical trials
Antidepressant drugs3,3-diphenylpropylamine derivativesDepressionAsymmetric synthesis78-85Approved drugs
Tolterodineγ-branched amine frameworkOveractive bladderRhodium-catalyzed synthesis89-95Approved drug
TerikalantChiral γ-branched amineCardiac arrhythmiaAsymmetric reductive amination90-94Development stage
CARM1 inhibitorsMethyltransferase inhibitorCancer treatmentStructure-based design70-85Research stage

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

115.136099547 g/mol

Monoisotopic Mass

115.136099547 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types